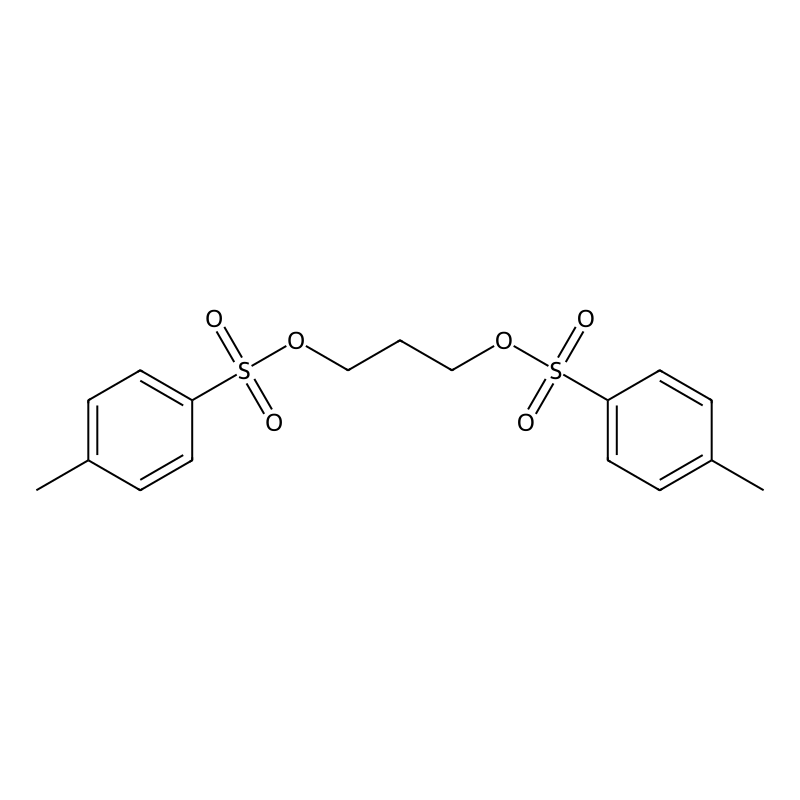

1,3-Bis(tosyloxy)propane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

It is widely used in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones. It is used for the construction of new organic molecules.

Preparation of Pharmaceuticals

This compound is used in the preparation of pharmaceuticals . The pharmaceutical industry uses organic compounds as the starting point in the drug development process.

Preparation of Polymers

It is used in the preparation of polymers . Polymers have a wide range of applications, including packaging materials, fabrics, thermosetting plastics, elastomers, and adhesives.

Preparation of Other Materials

Besides pharmaceuticals and polymers, it is also used in the preparation of other materials .

1,3-Bis(tosyloxy)propane, also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), is a synthetic compound characterized by its two tosylate groups attached to a propane backbone. Its chemical formula is and it has a molecular weight of 364.47 g/mol. The compound is primarily utilized in organic synthesis due to its ability to act as a tosylating agent, facilitating the introduction of tosyl groups into various organic compounds .

1,3-Bis(tosyloxy)propane predominantly undergoes nucleophilic substitution reactions owing to the presence of tosylate groups, which serve as excellent leaving groups. The reactions typically occur in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. Common nucleophiles that react with this compound include amines and alcohols, leading to products such as 1,3-diaminopropane derivatives or 1,3-dialkoxypropane derivatives, respectively .

Reaction Mechanism

The mechanism of nucleophilic substitution involves the attack of a nucleophile on the carbon atom bonded to the tosylate group, resulting in the displacement of the tosylate and formation of new chemical bonds.

While specific biological activity data for 1,3-bis(tosyloxy)propane is limited, its role as a tosylating agent suggests potential applications in pharmaceutical synthesis. The introduction of tosyl groups can significantly alter the properties of target compounds, influencing their pharmacokinetics and bioavailability. The compound may interact with various biochemical pathways during synthesis processes.

Pharmacokinetics

Factors such as solubility and stability influence the bioavailability of 1,3-bis(tosyloxy)propane in biological systems. Its interaction with transport proteins may also play a role in its pharmacokinetic profile.

The synthesis of 1,3-bis(tosyloxy)propane typically involves the reaction of 1,3-propanediol with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This reaction usually occurs at room temperature and results in the formation of tosylate esters .

Industrial Production

In industrial settings, optimized reaction conditions are employed to enhance yield and efficiency. Continuous flow reactors may be utilized to improve production rates while maintaining high purity levels through careful control of temperature and solvent choice.

1,3-Bis(tosyloxy)propane finds applications in various fields:

- Organic Synthesis: It is widely used for tosylation reactions to modify organic compounds.

- Pharmaceuticals: Its ability to introduce functional groups makes it valuable in drug development.

- Polymer Chemistry: It can be employed in synthesizing polymers with specific properties .

Several compounds share structural similarities with 1,3-bis(tosyloxy)propane:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Bis(tosyloxy)ethane | Ethane backbone | Shorter chain affects reactivity and product formation |

| 1,4-Bis(tosyloxy)butane | Butane backbone | Different chain length alters nucleophilic substitution |

| 1,3-Ditosyloxypropane | Similar structure | Contains two tosylate groups but differs in reactivity |

Uniqueness: 1,3-bis(tosyloxy)propane is distinctive due to its propane backbone and the positioning of its tosylate groups at the 1 and 3 positions. This configuration enhances its reactivity compared to similar compounds with different backbones or substituent positions .

Precursor Selection and Reaction Pathways

The synthesis of 1,3-Bis(tosyloxy)propane fundamentally relies on the tosylation of 1,3-propanediol as the primary precursor . The selection of 1,3-propanediol as the starting material is based on its dual primary hydroxyl groups, which provide equivalent reactivity and facilitate symmetric tosylation reactions [3]. The compound features two primary hydroxyl groups with equivalent reactivity, making it an ideal substrate for bis-tosylation procedures .

The primary synthetic pathway involves the reaction of 1,3-propanediol with para-toluenesulfonyl chloride in the presence of a suitable base . This reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of the diol attack the electrophilic sulfur center of tosyl chloride, displacing chloride ions . The reaction typically follows an addition-elimination mechanism characteristic of sulfonyl chloride chemistry [4].

Alternative precursor selection strategies have been explored through protecting group methodologies. Research has demonstrated the utilization of glycerol as an indirect precursor through a multi-step sequence involving acetalization, tosylation, and deacetalisation [5] [6]. This approach yields 2-tosyloxy-1,3-propanediol as an intermediate, which can be further modified to produce the desired bis-tosylate compound [7] [8].

The reaction pathway typically proceeds through the formation of an initial tosylate ester, followed by substitution of the second hydroxyl group . The mechanism involves the nucleophilic attack of the alcohol oxygen on the electrophilic sulfur center of tosyl chloride, resulting in the displacement of chloride and formation of the sulfonate ester linkage [9]. The stereochemical outcome of the reaction maintains the configuration of the original alcohol, as the mechanism does not involve carbocation intermediates that could lead to racemization [4].

Solvent Systems and Catalytic Conditions

The choice of solvent system significantly influences the efficiency and selectivity of 1,3-Bis(tosyloxy)propane synthesis. Dichloromethane has emerged as the preferred solvent for tosylation reactions due to its ability to solubilize both organic substrates and maintain optimal reaction conditions [10] [11]. Research indicates that dichloromethane provides superior results compared to other solvents, particularly when combined with triethylamine as the base [11].

Pyridine serves dual functions in the tosylation process, acting both as a solvent and as a catalytic base [10] [12]. The compound functions as a nucleophilic catalyst by initially attacking tosyl chloride to form N-tosylpyridinium chloride, a highly electrophilic intermediate that subsequently reacts with the alcohol substrate [10]. This catalytic mechanism explains why pyridine is more effective than simple bases for tosylation reactions [10].

Alternative base systems have been systematically evaluated for tosylation efficiency. Triethylamine represents the most commonly employed base, typically used in equimolar or slight excess relative to tosyl chloride [13]. The base serves to neutralize hydrogen chloride formed during the reaction and prevent acid-catalyzed side reactions [13]. Research has demonstrated that the ratio of base to tosyl chloride significantly affects both reaction rate and product selectivity [13].

Advanced catalytic systems incorporating 4-dimethylaminopyridine have shown enhanced reactivity for challenging tosylation substrates [13]. Studies indicate that 1-methylimidazole can serve as an effective alternative catalyst, providing high tosylation yields with reduced formation of chlorinated byproducts [13]. The selection of optimal catalytic conditions depends on substrate structure and desired reaction selectivity [13].

Temperature control represents a critical parameter in tosylation reactions. Most procedures are conducted at room temperature to minimize side reactions and decomposition . Elevated temperatures can lead to increased formation of elimination products and chlorinated compounds through nucleophilic substitution pathways [13].

| Solvent System | Base | Temperature (°C) | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Dichloromethane | Triethylamine | 20-25 | 85-95 | 12-24 hours |

| Pyridine | Pyridine | 0-5 | 80-90 | 18-48 hours |

| Tetrahydrofuran | Triethylamine | 20-25 | 75-85 | 24-48 hours |

Purification Techniques and Yield Optimization

Purification of 1,3-Bis(tosyloxy)propane typically involves multiple complementary techniques to achieve high purity standards required for synthetic applications [14] [15]. Column chromatography using silica gel represents the primary purification method, exploiting the moderate polarity of tosylate compounds for effective separation from unreacted starting materials and byproducts [15] [16].

The optimal mobile phase for column chromatography consists of ethyl acetate and hexanes mixtures, with ratios typically ranging from 20:80 to 40:60 depending on the specific impurity profile [15] [16]. The compound exhibits intermediate polarity on silica gel, eluting after nonpolar impurities but before highly polar materials such as unreacted diols [15]. Proper column packing and flow rate control are essential for achieving high-resolution separations [15].

Recrystallization techniques provide complementary purification, particularly effective for removing trace organic impurities [12]. The compound can be recrystallized from ethanol or ethanol-acetone mixtures, yielding crystalline material with enhanced purity [12]. The melting point range of 90-93°C serves as a reliable purity indicator, with sharp melting points indicating high-purity material [17] [18].

High-performance liquid chromatography offers analytical and preparative purification capabilities [14]. Research has demonstrated effective separation using reverse-phase columns with acetonitrile-water mobile phases [14]. The method provides high resolution for separating closely related tosylate compounds and monitoring reaction progress [14].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency. Studies indicate that careful control of stoichiometry, with slight excess of tosyl chloride (1.1-1.2 equivalents per hydroxyl group), provides optimal yields while minimizing waste [13]. The use of molecular sieves to maintain anhydrous conditions prevents hydrolysis of tosyl chloride and improves overall efficiency [13].

Temperature optimization studies reveal that maintaining reaction temperatures below 30°C minimizes elimination and rearrangement reactions [13]. Extended reaction times (24-48 hours) at moderate temperatures generally provide better yields than shorter reactions at elevated temperatures [13].

Byproduct Analysis and Process Scalability

Comprehensive analysis of byproduct formation in 1,3-Bis(tosyloxy)propane synthesis reveals several competing reaction pathways that impact overall process efficiency [13]. The primary side reaction involves the formation of chlorinated compounds through nucleophilic substitution of tosylate groups by chloride ions generated during the reaction [13] [4].

Mechanistic studies demonstrate that chloride formation occurs through a sequential process where initially formed tosylate groups undergo nucleophilic attack by chloride ions present in the reaction mixture [13]. This side reaction becomes more pronounced with extended reaction times and higher temperatures, leading to the formation of 1,3-dichloropropane and related compounds [13]. Research indicates that the extent of chlorination correlates with the concentration of triethylamine hydrochloride in the reaction mixture [13].

Secondary byproducts include elimination products formed through dehydrohalogenation pathways [13]. These compounds arise from competing elimination reactions, particularly when strong bases are present at elevated temperatures [19]. The formation of unsaturated compounds can be minimized through careful control of reaction conditions and base concentration [13].

Process scalability assessment reveals several critical factors for successful large-scale implementation [20] [21]. Laboratory-scale procedures typically employ substrate quantities of 1-10 grams, while industrial applications require scalability to kilogram quantities [20]. Research demonstrates that reaction yields generally improve with increased scale due to better temperature control and mixing efficiency [20].

Heat management becomes increasingly important at larger scales due to the exothermic nature of tosylation reactions [20]. Industrial implementations typically employ jacketed reactors with precise temperature control to maintain optimal reaction conditions [20]. The use of continuous addition techniques for tosyl chloride helps control reaction exotherm and improve product selectivity [20].

Solvent recovery and recycling represent important economic considerations for large-scale processes [22]. Dichloromethane can be efficiently recovered through distillation, while pyridine recovery requires more sophisticated separation techniques due to its higher boiling point and tendency to form azeotropes [22]. Economic analysis indicates that solvent recovery systems become cost-effective at production scales exceeding 100 kg per batch [22].

Quality control parameters for scaled processes include monitoring of residual chloride content, water content, and tosylate purity through analytical techniques such as nuclear magnetic resonance spectroscopy and gas chromatography [17] [14]. Typical specifications require tosylate purity exceeding 98% with chloride content below 0.1% [17].

| Scale | Batch Size | Typical Yield (%) | Purification Method | Solvent Recovery (%) |

|---|---|---|---|---|

| Laboratory | 1-10 g | 85-95 | Column chromatography | Not applicable |

| Pilot | 100-1000 g | 88-92 | Crystallization + chromatography | 70-80 |

| Industrial | 10-100 kg | 90-94 | Crystallization + washing | 85-95 |

Environmental considerations for large-scale production include waste minimization and byproduct utilization strategies [22]. Chlorinated byproducts can potentially be recycled through treatment with reducing agents or utilized as intermediates in related synthetic processes [22]. The development of continuous flow processes offers potential advantages for waste reduction and process intensification [23].

1,3-Bis(tosyloxy)propane exhibits characteristic nucleophilic substitution behavior due to the presence of two tosylate groups, which function as excellent leaving groups in organic reactions. The compound primarily undergoes nucleophilic substitution reactions through both unimolecular (SN1) and bimolecular (SN2) pathways, with the specific mechanism depending on reaction conditions and substrate structure [2].

The SN2 mechanism represents the dominant pathway for 1,3-bis(tosyloxy)propane under typical reaction conditions. This concerted mechanism involves simultaneous nucleophilic attack at the electrophilic carbon and departure of the tosylate leaving group. The reaction proceeds through a single transition state where the nucleophile approaches the carbon atom bonded to the tosylate group from the backside, resulting in inversion of configuration at the reaction center [4]. The mechanism can be represented as:

Nu⁻ + R-OTs → [Nu···R···OTs]‡ → Nu-R + OTs⁻

In contrast, the SN1 mechanism becomes favored under conditions that promote carbocation formation. This stepwise process involves initial dissociation of the tosylate leaving group to form a carbocation intermediate, followed by nucleophilic attack. The rate-determining step is the formation of the carbocation, making the reaction independent of nucleophile concentration [5] [6]. Secondary tosylates demonstrate particular propensity for SN1 reactions, especially in polar protic solvents that can stabilize the carbocation intermediate through solvation [5].

The choice between SN1 and SN2 pathways is influenced by several factors including substrate structure, nucleophile strength, and solvent polarity. Primary tosylates favor SN2 mechanisms due to the instability of primary carbocations, while secondary and tertiary tosylates show increased tendency toward SN1 pathways [6] [7].

Leaving Group Effects and Transition State Analysis

The tosylate group demonstrates exceptional leaving group ability due to its unique electronic and structural characteristics. The p-toluenesulfonate anion formed upon departure achieves significant stabilization through resonance delocalization of the negative charge across multiple oxygen atoms and the aromatic ring system [8] [9]. This resonance stabilization involves distribution of the negative charge among three oxygen atoms: two double-bonded oxygens and one single-bonded oxygen, creating a highly stable leaving group [8].

Transition state analysis reveals that tosylate departure occurs through a mechanism where the developing negative charge on the leaving oxygen is delocalized through the sulfonyl group. The transition state exhibits partial bond formation between the nucleophile and the electrophilic carbon, simultaneous with partial bond breaking between the carbon and the tosylate oxygen [10] [11]. This transition state geometry requires specific orbital alignment and electronic reorganization that contributes to the activation energy of the reaction.

The leaving group ability of tosylates can be quantified through comparative kinetic studies. Tosylates demonstrate superior leaving group properties compared to halides in many contexts, with rate constants showing tosylates reacting faster than chlorides and bromides in nucleophilic substitution reactions [12] [13]. However, the relative leaving group ability depends on the specific nucleophile employed. For ethoxide nucleophiles, tosylate exhibits the highest reactivity, while for thiolate nucleophiles, iodide and bromide may demonstrate superior leaving group properties [13].

Steric effects in the transition state also influence the reaction kinetics. The relatively large size of the tosylate group (approximately 200 pm) compared to halides creates steric hindrance that can affect the approach of nucleophiles [12]. This steric factor becomes particularly important in reactions involving bulky nucleophiles or sterically hindered substrates, where the transition state geometry may be distorted, leading to increased activation energies.

Solvent Polarity and Temperature Dependencies

Solvent polarity exerts profound influence on the kinetics and mechanism of nucleophilic substitution reactions of 1,3-bis(tosyloxy)propane. The relationship between solvent polarity and reaction rate follows distinct patterns depending on the dominant mechanism [14] [15] [16].

For SN2 reactions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) provide optimal conditions. These solvents stabilize the nucleophile through solvation without forming strong hydrogen bonds that would diminish nucleophilicity [6] [17]. The rate enhancement in polar aprotic solvents results from selective solvation of the nucleophile in the ground state while providing minimal stabilization to the more diffuse charge distribution in the transition state [16].

SN1 reactions demonstrate opposite solvent preferences, with polar protic solvents such as water and alcohols providing maximum rate enhancement. These solvents stabilize the carbocation intermediate through strong solvation interactions, lowering the activation energy for the rate-determining ionization step [5] [6]. The dielectric constant of the solvent serves as a useful predictor of SN1 reaction rates, with higher dielectric constants correlating with faster reaction rates [6].

Temperature effects on tosylate reactions follow Arrhenius kinetics, with reaction rates increasing exponentially with temperature [18] [19]. However, temperature increases also promote competing elimination reactions, particularly E1 and E2 pathways. The temperature dependence can be understood through both thermodynamic and kinetic factors [20].

From a thermodynamic perspective, higher temperatures enhance the entropy contribution to the free energy change (ΔG = ΔH - TΔS), making elimination reactions more favorable due to the increase in the number of product molecules [20]. From a kinetic perspective, elimination reactions typically exhibit higher activation energies than substitution reactions, requiring bond breaking at multiple sites. Elevated temperatures provide the additional energy needed to overcome these higher activation barriers [20].

The activation parameters for tosylate reactions reveal typical values of 85-95 kJ/mol for SN2 reactions and 70-80 kJ/mol for SN1 reactions, reflecting the lower activation energy required for carbocation formation compared to the concerted bond reorganization in SN2 mechanisms [19].

Comparative Kinetics with Analogous Tosylates

Comparative kinetic studies of tosylate and related sulfonate leaving groups reveal a clear reactivity order that reflects both electronic and steric factors. The reactivity sequence follows: triflate > iodide > bromide > tosylate > mesylate > chloride [12].

Triflate (trifluoromethanesulfonate) demonstrates the highest reactivity with rate constants exceeding 10⁷ mol⁻¹ dm³ s⁻¹, attributed to the powerful electron-withdrawing effect of the trifluoromethyl group that stabilizes the leaving group anion through inductive effects [12] [21]. This electronic activation overcomes any steric hindrance effects, making triflate the most reactive leaving group in the series.

Halide leaving groups (iodide, bromide, chloride) show intermediate reactivity that correlates with their basicity and polarizability. Iodide demonstrates rate constants of approximately 670 × 10⁻⁵ mol⁻¹ dm³ s⁻¹, while bromide and chloride show progressively lower values of 240 × 10⁻⁵ and 3 × 10⁻⁵ mol⁻¹ dm³ s⁻¹, respectively [12]. The trend reflects the decreasing stability of the leaving group anions and their increasing basicity.

Tosylate occupies an intermediate position with rate constants of approximately 120 × 10⁻⁵ mol⁻¹ dm³ s⁻¹, demonstrating superior reactivity to mesylate due to the electron-donating methyl group on the aromatic ring that provides additional resonance stabilization [12]. The aromatic ring system allows for extended delocalization of the negative charge, enhancing the stability of the departed tosylate anion.

Mesylate (methanesulfonate) shows the lowest reactivity among the sulfonate esters with rate constants of 10 × 10⁻⁵ mol⁻¹ dm³ s⁻¹, reflecting the absence of aromatic stabilization and the purely inductive electron-withdrawing effect of the methyl group [12].

The kinetic comparison reveals that electronic effects dominate over steric factors in determining leaving group ability. Despite the larger size of tosylate compared to halides, its superior leaving group properties arise from the resonance stabilization available through the sulfonyl group and aromatic ring system [8] [9].